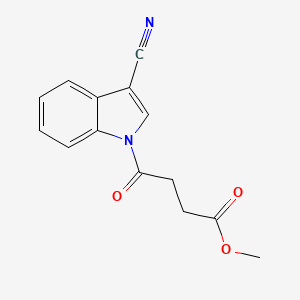
methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “(3-Cyano-1H-indol-1-yl)acetate” is available , but the specific molecular structure of “methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate” is not found in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more. Some of these properties for “(3-Cyano-1H-indol-1-yl)acetate” are available , but specific properties for “this compound” are not found in the searched resources.Applications De Recherche Scientifique
Nitrogenous Compounds and Fungal Derivatives
Research on deep-sea derived fungi, specifically Leptosphaeria sp. SCSIO 41005, led to the isolation of nitrogenous compounds, highlighting the potential of marine organisms in discovering novel compounds for various applications, including cytotoxic and antiviral activities (Luo, Zhou, & Liu, 2018).
Synthetic Methodologies
Efficient synthetic methods have been developed for producing key intermediates for tropane alkaloids, demonstrating the compound's role in streamlined synthetic routes for complex organic molecules (Ma, Huang, Yang, Liu, Hu, & Huang, 2020).
Antiproliferative Activity and Computational Analysis
The synthesis of 2,4-disubstituted thiazole derivatives, including methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, was aimed at investigating antiproliferative activities. Computational tools were used to predict the physicochemical, druglikeness properties, and biological targets, indicating the compound's potential in cytotoxic applications (Yurttaş, Evren, & Özkay, 2022).
Donor-Acceptor Chromophores
A study described the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to produce novel acceptors for donor-acceptor chromophores, showcasing the compound's utility in developing materials for optoelectronic applications (Belikov, Fedoseev, Ershov, Ievlev, & Tafeenko, 2016).
Molecular Docking and Biological Studies
Investigations into the molecular docking, vibrational, structural, electronic, and optical properties of derivatives highlighted their potential as nonlinear optical materials and in biological activities, emphasizing the interdisciplinary applications of this chemical entity (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Ethyl Derivatives and Chemical Reactions
Studies on the ethyl derivative of a similar compound, prepared through reactions involving 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate, provide insights into the synthetic versatility and structural determination of such compounds (Farghaly & Gomha, 2012).
Propriétés
IUPAC Name |
methyl 4-(3-cyanoindol-1-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)7-6-13(17)16-9-10(8-15)11-4-2-3-5-12(11)16/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHYPKXYGYRFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1C=C(C2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



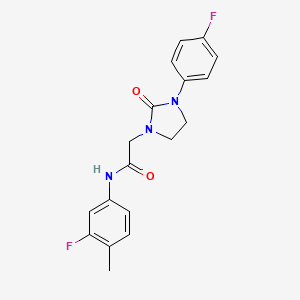

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)
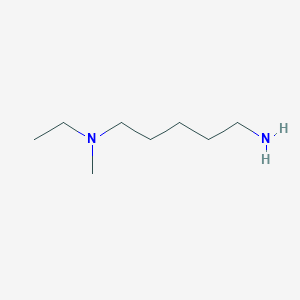
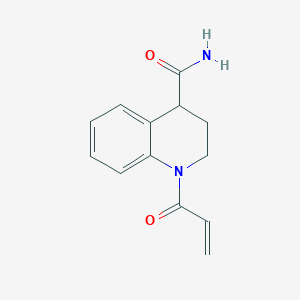
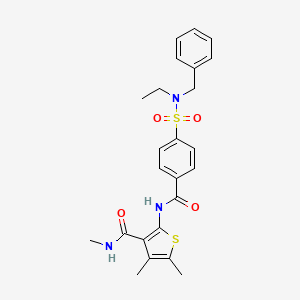
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2798859.png)
![N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2798860.png)

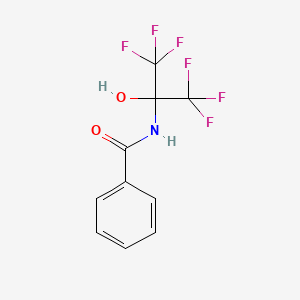
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)